molecular formula C18H19ClFNO4S2 B2461746 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1448072-85-2

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2461746
CAS No.: 1448072-85-2
M. Wt: 431.92
InChI Key: UFCDLDIMRUPAAK-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with sulfonyl groups attached to chlorinated and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the sulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process. For example, chlorosulfonic acid can be used to introduce the sulfonyl group onto the aromatic ring, followed by a coupling reaction with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl groups and aromatic rings can facilitate binding to these targets, potentially leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)piperidine: Similar structure but with a different substituent on the aromatic ring.

    1-((5-Fluoro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine: Similar structure with fluorine substituents on both aromatic rings.

Uniqueness

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is unique due to the specific combination of chlorinated and fluorinated aromatic rings, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO4S2/c1-13-2-3-14(19)12-18(13)27(24,25)21-10-8-17(9-11-21)26(22,23)16-6-4-15(20)5-7-16/h2-7,12,17H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCDLDIMRUPAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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